1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+)
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Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is a complex compound that combines the properties of hexafluoropentane-2,4-dione, methanol, and ytterbium(3+). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione involves the reaction of hexafluoroacetylacetone with ytterbium(3+) ions in the presence of methanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
Yb3++3C5H2F6O2+CH3OH→Yb(C5H2F6O2)3⋅CH3OH
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process includes purification steps such as recrystallization and distillation to remove impurities and obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Hydration: Converts to 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol upon hydration.
Substitution: Reacts with nucleophiles to replace fluorine atoms.
Common Reagents and Conditions
Chelation: Uses metal salts such as copper(II) chloride or nickel(II) nitrate.
Hydration: Requires water or aqueous solutions.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
Chelation: Metal-chelate complexes.
Hydration: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry to form stable metal complexes.
Biology: In studies involving metal ion interactions with biological molecules.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent.
Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through the formation of stable chelate complexes with metal ions. The hexafluoropentane-2,4-dione moiety acts as a bidentate ligand, coordinating with metal ions through its oxygen atoms. This coordination stabilizes the metal ion and enhances its reactivity in various chemical processes. The methanol molecule may also participate in hydrogen bonding and solvation, further stabilizing the complex.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexafluoroacetylacetone
- 1,1,1-Trifluoroacetylacetone
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is unique due to its ability to form highly stable complexes with metal ions, particularly with rare earth metals like ytterbium. This stability is attributed to the strong electron-withdrawing effects of the fluorine atoms, which enhance the ligand’s ability to coordinate with metal ions.
Properties
Molecular Formula |
C16H7F18O7Yb |
---|---|
Molecular Weight |
826.2 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;methanol;ytterbium(3+) |
InChI |
InChI=1S/3C5HF6O2.CH4O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;1-2;/h3*1H;2H,1H3;/q3*-1;;+3 |
InChI Key |
IVKPCOMSQSAZBS-UHFFFAOYSA-N |
Canonical SMILES |
CO.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Yb+3] |
Origin of Product |
United States |
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